molecular formula C17H18BrNO2 B297901 N-(4-bromo-2-methylphenyl)-2-(3,5-dimethylphenoxy)acetamide

N-(4-bromo-2-methylphenyl)-2-(3,5-dimethylphenoxy)acetamide

Cat. No. B297901
M. Wt: 348.2 g/mol
InChI Key: HPXUMMZRFRLDPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-bromo-2-methylphenyl)-2-(3,5-dimethylphenoxy)acetamide, also known as BMDP, is a chemical compound that belongs to the class of phenylacetamides. BMDP has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience.

Mechanism of Action

The exact mechanism of action of N-(4-bromo-2-methylphenyl)-2-(3,5-dimethylphenoxy)acetamide is not fully understood. However, it is believed that N-(4-bromo-2-methylphenyl)-2-(3,5-dimethylphenoxy)acetamide acts on the central nervous system by modulating the activity of ion channels and receptors. N-(4-bromo-2-methylphenyl)-2-(3,5-dimethylphenoxy)acetamide has been found to enhance the activity of GABA receptors, which are responsible for inhibiting the activity of neurons in the brain. This may explain N-(4-bromo-2-methylphenyl)-2-(3,5-dimethylphenoxy)acetamide's anticonvulsant and anxiolytic properties.
Biochemical and Physiological Effects:
N-(4-bromo-2-methylphenyl)-2-(3,5-dimethylphenoxy)acetamide has been found to have a range of biochemical and physiological effects. In animal studies, N-(4-bromo-2-methylphenyl)-2-(3,5-dimethylphenoxy)acetamide has been found to reduce the frequency and severity of seizures, suggesting that it may have anticonvulsant properties. N-(4-bromo-2-methylphenyl)-2-(3,5-dimethylphenoxy)acetamide has also been found to reduce pain and anxiety in animal models. Furthermore, N-(4-bromo-2-methylphenyl)-2-(3,5-dimethylphenoxy)acetamide has been found to increase the levels of certain neurotransmitters in the brain, including dopamine and serotonin.

Advantages and Limitations for Lab Experiments

N-(4-bromo-2-methylphenyl)-2-(3,5-dimethylphenoxy)acetamide has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity level. Furthermore, N-(4-bromo-2-methylphenyl)-2-(3,5-dimethylphenoxy)acetamide has a long half-life, which makes it suitable for studying the long-term effects of the compound. However, one limitation of N-(4-bromo-2-methylphenyl)-2-(3,5-dimethylphenoxy)acetamide is that it has not been extensively studied in humans, and its safety profile is not well understood.

Future Directions

There are several future directions for research on N-(4-bromo-2-methylphenyl)-2-(3,5-dimethylphenoxy)acetamide. One area of interest is in the development of N-(4-bromo-2-methylphenyl)-2-(3,5-dimethylphenoxy)acetamide derivatives with improved pharmacological properties. Another area of interest is in the study of N-(4-bromo-2-methylphenyl)-2-(3,5-dimethylphenoxy)acetamide's potential as a treatment for neurodegenerative diseases. Furthermore, N-(4-bromo-2-methylphenyl)-2-(3,5-dimethylphenoxy)acetamide could be used as a tool for studying the function of ion channels and receptors in the brain, which could lead to the development of new treatments for neurological disorders. Finally, more research is needed to understand the safety profile of N-(4-bromo-2-methylphenyl)-2-(3,5-dimethylphenoxy)acetamide and its potential side effects.
In conclusion, N-(4-bromo-2-methylphenyl)-2-(3,5-dimethylphenoxy)acetamide is a promising compound with potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience. While more research is needed to fully understand its mechanism of action and safety profile, N-(4-bromo-2-methylphenyl)-2-(3,5-dimethylphenoxy)acetamide has already shown promising results in animal studies, and further research could lead to the development of new treatments for a range of neurological disorders.

Synthesis Methods

N-(4-bromo-2-methylphenyl)-2-(3,5-dimethylphenoxy)acetamide can be synthesized through a multi-step process involving the reaction of 4-bromo-2-methylphenol with 3,5-dimethylphenol in the presence of a base to form 4-bromo-2-methylphenyl 3,5-dimethylphenyl ether. The ether is then converted to N-(4-bromo-2-methylphenyl)-2-(3,5-dimethylphenoxy)acetamide through an acetylation reaction with acetic anhydride and acetic acid.

Scientific Research Applications

N-(4-bromo-2-methylphenyl)-2-(3,5-dimethylphenoxy)acetamide has shown potential in various scientific research applications. One of the most promising areas of research is in medicinal chemistry, where N-(4-bromo-2-methylphenyl)-2-(3,5-dimethylphenoxy)acetamide has been found to exhibit anticonvulsant, analgesic, and anxiolytic properties. N-(4-bromo-2-methylphenyl)-2-(3,5-dimethylphenoxy)acetamide has also been studied for its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Furthermore, N-(4-bromo-2-methylphenyl)-2-(3,5-dimethylphenoxy)acetamide has shown potential as a tool for studying the function of ion channels and receptors in the brain.

properties

Product Name

N-(4-bromo-2-methylphenyl)-2-(3,5-dimethylphenoxy)acetamide

Molecular Formula

C17H18BrNO2

Molecular Weight

348.2 g/mol

IUPAC Name

N-(4-bromo-2-methylphenyl)-2-(3,5-dimethylphenoxy)acetamide

InChI

InChI=1S/C17H18BrNO2/c1-11-6-12(2)8-15(7-11)21-10-17(20)19-16-5-4-14(18)9-13(16)3/h4-9H,10H2,1-3H3,(H,19,20)

InChI Key

HPXUMMZRFRLDPI-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=C1)OCC(=O)NC2=C(C=C(C=C2)Br)C)C

Canonical SMILES

CC1=CC(=CC(=C1)OCC(=O)NC2=C(C=C(C=C2)Br)C)C

Origin of Product

United States

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